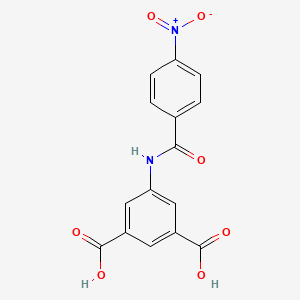
3-(1-methoxycyclobutyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methoxycyclobutyl)aniline: is an organic compound with the molecular formula C11H15NO. It consists of an aniline moiety substituted with a 1-methoxycyclobutyl group at the meta position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methoxycyclobutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable aniline derivative with a 1-methoxycyclobutyl halide. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Methoxycyclobutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
3-(1-Methoxycyclobutyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-methoxycyclobutyl)aniline involves its interaction with specific molecular targets. For instance, it may act on enzyme systems or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 3-(1-Methoxycyclopropyl)aniline
- 3-(1-Methoxycyclopentyl)aniline
- 3-(1-Methoxycyclohexyl)aniline
Comparison: Compared to its analogs, 3-(1-methoxycyclobutyl)aniline exhibits unique structural features due to the presence of the cyclobutyl ringFor example, the strain in the cyclobutyl ring may affect its stability and reactivity compared to the more stable cyclopentyl and cyclohexyl analogs .
Propiedades
Número CAS |
1888870-41-4 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



